
4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazolone ring can be reduced to form pyrazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro-pyrazolones, while substitution reactions can produce a wide range of substituted pyrazolones.
Aplicaciones Científicas De Investigación
4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has been studied for various applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminoantipyrine: Another pyrazolone derivative with similar biological activities.
Phenylbutazone: A nonsteroidal anti-inflammatory drug with a pyrazolone core.
Metamizole: An analgesic and antipyretic drug with a pyrazolone structure.
Uniqueness
4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other pyrazolone derivatives, it may exhibit distinct pharmacological properties or industrial applications.
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
4-amino-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H11N3O/c1-7-9(11)10(14)13(12-7)8-5-3-2-4-6-8/h2-6,9H,11H2,1H3 |
Clave InChI |
IOTZAKSXYYYPKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


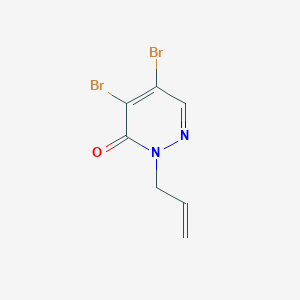
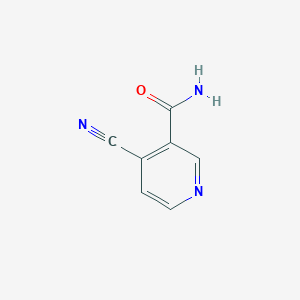
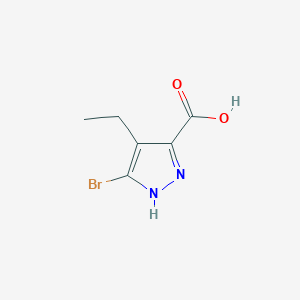
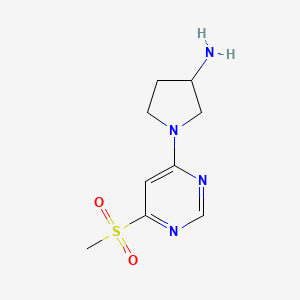
![2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11775207.png)

![2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11775222.png)
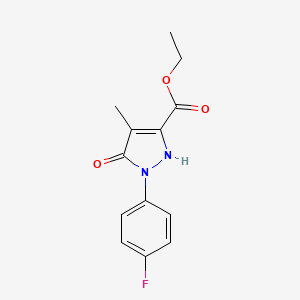


![Ethyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B11775237.png)
![1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11775244.png)
![1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole](/img/structure/B11775259.png)

